5-Chloropyrazine-2,3-dicarbonitrile
Overview
Description
5-Chloropyrazine-2,3-dicarbonitrile is an organic compound that belongs to the class of pyrazine derivatives. It has been identified as a potential synthetic intermediate for the preparation of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and chemical catalysts.
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, to which this compound belongs, have been proven important scaffolds in pharmaceutical industries . The uniquely situated nitrogen atom in the pyrazine ring makes the pyrazine molecule a very important pharmacophore .
Mode of Action
The amides and sulfonamides of pyrazines are useful as therapeutic agents , suggesting that they interact with their targets to induce therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazine-2,3-dicarbonitrile typically involves the reaction of pyrazine-2,3-dicarbonitrile with chlorine. One common method involves the use of triethylamine in acetone at 20°C for 2 hours . Another method involves the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the compound’s synthesis generally follows similar procedures to those used in laboratory settings, with potential scaling up of reaction conditions and optimization for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles to replace the chlorine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Triethylamine in Acetone: Used for substitution reactions.
Substituted Hydrazines: Used for cyclization reactions.
Major Products
The major products formed from these reactions include substituted pyrazine derivatives and more complex heterocyclic compounds.
Scientific Research Applications
5-Chloropyrazine-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of chemical catalysts and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: Another chlorinated pyrazine derivative with similar synthetic applications.
Pyrazine-2,3-dicarbonitrile: The non-chlorinated parent compound used as a starting material for the synthesis of 5-Chloropyrazine-2,3-dicarbonitrile.
Uniqueness
This compound is unique due to the presence of a chlorine atom, which can be selectively substituted to introduce various functional groups. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications.
Properties
IUPAC Name |
5-chloropyrazine-2,3-dicarbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClN4/c7-6-3-10-4(1-8)5(2-9)11-6/h3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUYZFOAVMMUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512671 | |
Record name | 5-Chloropyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72111-57-0 | |
Record name | 5-Chloropyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyrazine-2,3-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.